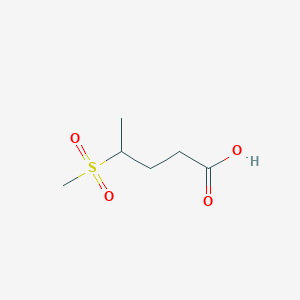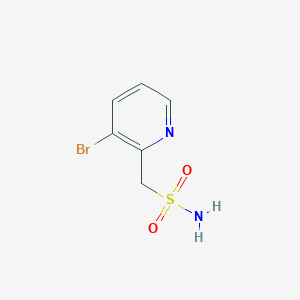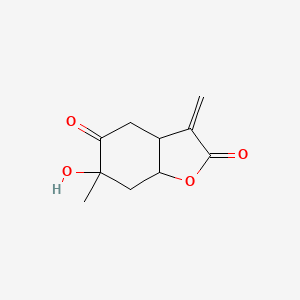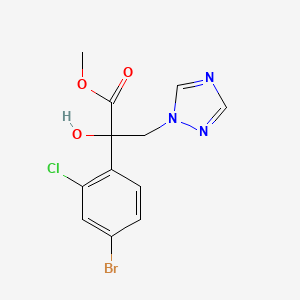
4-Methanesulfonylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-méthanesulfonylpentanoïque est un composé organique de formule moléculaire C6H12O4S. Il s’agit d’un dérivé de l’acide pentanoïque, où un groupe méthanesulfonyle est lié au quatrième carbone de la chaîne de l’acide pentanoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’acide 4-méthanesulfonylpentanoïque peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de l’acide pentanoïque avec le chlorure de méthanesulfonyle en présence d’une base telle que la pyridine. La réaction se produit généralement sous reflux, et le produit est purifié par recristallisation ou distillation .
Méthodes de production industrielle
La production industrielle de l’acide 4-méthanesulfonylpentanoïque implique souvent la chloration à grande échelle du thiocyanate de méthyle, suivie d’une hydrolyse. Cette méthode est préférée en raison de son efficacité et de sa rentabilité .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-méthanesulfonylpentanoïque subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des dérivés d’acide sulfonique.
Réduction : Les réactions de réduction peuvent le convertir en alcools ou en alcanes correspondants.
Substitution : Le groupe méthanesulfonyle peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l’hydroxyde de sodium ou le tert-butylate de potassium.
Principaux produits formés
Oxydation : Acides sulfoniques.
Réduction : Alcools et alcanes.
Substitution : Divers dérivés d’acide pentanoïque substitués.
4. Applications de la recherche scientifique
L’acide 4-méthanesulfonylpentanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Il sert de bloc de construction pour la synthèse de composés biologiquement actifs.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’intermédiaire pharmaceutique.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés
Applications De Recherche Scientifique
4-Methanesulfonylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
Le mécanisme d’action de l’acide 4-méthanesulfonylpentanoïque implique son interaction avec diverses cibles moléculaires. Le groupe méthanesulfonyle peut agir comme un électrophile, facilitant les réactions avec les nucléophiles. Cette interaction peut conduire à la formation de nouvelles liaisons chimiques et à la modification de celles existantes. Les voies impliquées comprennent souvent des réactions de substitution nucléophile et d’addition .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide méthanesulfonique : Un composé plus simple avec une fonctionnalité sulfonyle similaire.
Acide pentanoïque : Le composé parent sans le groupe méthanesulfonyle.
Acide 4-méthylsulfonylbutanoïque : Un composé structurellement similaire avec un carbone de moins dans la chaîne.
Unicité
L’acide 4-méthanesulfonylpentanoïque est unique en raison de la position spécifique du groupe méthanesulfonyle, qui confère des propriétés chimiques et une réactivité distinctes. Cela le rend précieux pour des applications de synthèse et des recherches spécifiques .
Propriétés
Formule moléculaire |
C6H12O4S |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
4-methylsulfonylpentanoic acid |
InChI |
InChI=1S/C6H12O4S/c1-5(11(2,9)10)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
Clé InChI |
HWJHSVXRFPWEKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)O)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315706.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile](/img/structure/B12315714.png)

![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide](/img/structure/B12315747.png)
![2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline](/img/structure/B12315751.png)
![2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12315752.png)


![1,3-Dimethyl 2-{[2-(methoxycarbonyl)phenyl]amino}propanedioate](/img/structure/B12315770.png)



![6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12315818.png)
